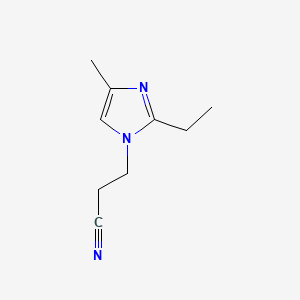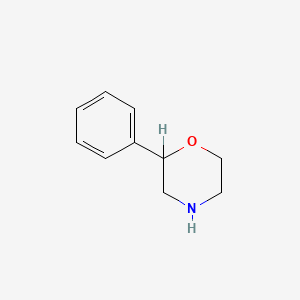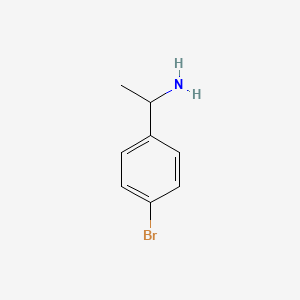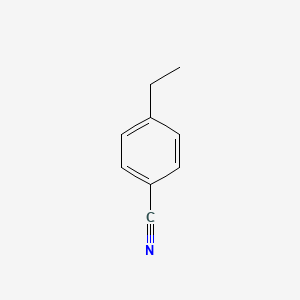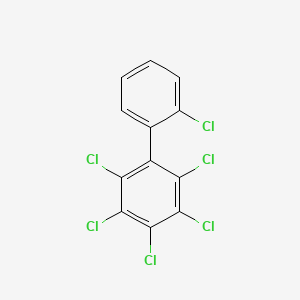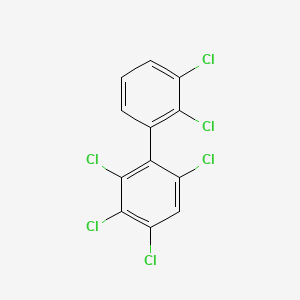
グリシル-DL-フェニルアラニン
概要
説明
Glycyl-DL-phenylalanine is a dipeptide composed of glycine and DL-phenylalanine. It is a synthetic compound often used in biochemical research to study peptide interactions and enzymatic processes. The compound is known for its role in various biological and chemical applications due to its structural properties and reactivity.
科学的研究の応用
Glycyl-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for peptide-based therapeutics.
Industry: Utilized in the synthesis of more complex peptides and as a standard in analytical techniques
作用機序
Target of Action
Glycyl-DL-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain .
Mode of Action
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Glycyl-Phenylalanine is a dipeptide composed of glycine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Pharmacokinetics
It is known that amino acids and amino acid derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It is known that the presence of positive values suggests robust ion-ion interactions within the ionic liquid containing amino acids .
Action Environment
It is known that when \(\delta {v}_{\phi }^{0}\) takes a positive value, it indicates that valine and glycyl-l-phenylalanine may possess the ability to enhance .
生化学分析
Biochemical Properties
Glycyl-DL-phenylalanine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is used in methods and composition for spacial and temporal measurement of catalytic activity .
Cellular Effects
Glycyl-DL-phenylalanine has been shown to have effects on various types of cells and cellular processes . It is known to evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration .
Molecular Mechanism
The molecular mechanism of Glycyl-DL-phenylalanine involves its interactions with biomolecules and its effects at the molecular level . It is known to exert its effects through enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of Glycyl-DL-phenylalanine change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glycyl-DL-phenylalanine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glycyl-DL-phenylalanine is involved in specific metabolic pathways . It interacts with enzymes or cofactors in these pathways, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Glycyl-DL-phenylalanine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Glycyl-DL-phenylalanine can be synthesized through a peptide coupling reaction. The process typically involves the condensation of glycine and DL-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of glycyl-DL-phenylalanine involves similar peptide coupling techniques but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification methods to ensure high yield and purity .
化学反応の分析
Types of Reactions: Glycyl-DL-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine and DL-phenylalanine.
Oxidation: The phenylalanine moiety can undergo oxidation to form phenylpyruvic acid.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: Glycine and DL-phenylalanine.
Oxidation: Phenylpyruvic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Glycyl-L-phenylalanine: Similar structure but with L-phenylalanine, often used in stereochemistry studies.
Glycyl-glycine: A simpler dipeptide used in basic peptide research.
Phenylalanine: An amino acid with broader applications in biochemistry and medicine.
Uniqueness: Glycyl-DL-phenylalanine is unique due to its racemic mixture of phenylalanine, providing a model for studying the effects of chirality in peptides. Its structural properties make it a versatile tool in various research fields .
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
721-66-4, 34258-14-5, 3321-03-7 | |
| Record name | Glycylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycyl-DL-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-glycyl-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Glycyl-DL-phenylalanine?
A1: Glycyl-DL-phenylalanine is a dipeptide composed of glycine and DL-phenylalanine.
- Molecular Formula: C11H14N2O3 []
- Molecular Weight: 222.24 g/mol []
- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, common characterization techniques include NMR (1H NMR is mentioned in []), IR [, ], and UV spectroscopy []. Additionally, X-ray crystallography has been used to determine its crystal and molecular structure. []
Q2: What are the applications of Glycyl-DL-phenylalanine in coordination chemistry?
A2: Glycyl-DL-phenylalanine can act as a ligand in the synthesis of metal complexes. Studies have explored its interaction with various transition metals like Copper(II), Zinc(II), Nickel(II), and Cobalt(II). [, ] These studies often focus on characterizing the resulting complexes using techniques like elemental analysis, molar conductance measurements, and spectroscopic methods (IR, UV).
Q3: What is known about the "doubling reaction" observed during the cyclization of Glycyl-DL-phenylalanine?
A3: Researchers observed a “doubling reaction” during the cyclization of Glycyl-DL-phenylalanine and its derivatives. [] This reaction leads to the formation of the cyclohexapeptide, cyclo-glycyl-glycyl-DL-phenylalanyl-glycyl-glycyl-DL-phenylalanyl, instead of the expected cyclo-tripeptide. The use of activated esters, like p-methanesulfonylphenyl ester, in the cyclization process also yielded the cyclohexapeptide, suggesting a potential preference for the formation of one diastereoisomer during cyclization. []
Q4: Are there any studies on the stability of Glycyl-DL-phenylalanine under various conditions?
A4: While the provided abstracts do not directly address the stability of Glycyl-DL-phenylalanine, one study mentions using Dimethylsulfoxide (DMSO) as a solvent for cryoscopic determination of molecular weights of cyclopeptides, indicating its stability in this solvent. [] Further research is required to determine the compound's stability under various conditions like pH, temperature, and storage.
Q5: What analytical techniques are commonly employed to characterize and quantify Glycyl-DL-phenylalanine?
A5: Commonly used analytical techniques for Glycyl-DL-phenylalanine and its derivatives include:
- Spectroscopy: IR, UV, and NMR (specifically 1H NMR) spectroscopy are used for structural characterization and identification. [, ]
- X-ray crystallography: This technique has been used to determine the crystal and molecular structure of Glycyl-DL-phenylalanine. []
- Elemental analysis: This method is used to determine the elemental composition, confirming the synthesis of desired compounds. [, ]
Q6: Is there any research on the environmental impact and degradation of Glycyl-DL-phenylalanine?
A6: The provided abstracts do not offer information regarding the environmental impact or degradation pathways of Glycyl-DL-phenylalanine. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
Q7: What is the historical context of research on Glycyl-DL-phenylalanine?
A7: Research on Glycyl-DL-phenylalanine and related peptides, particularly cyclic peptides, dates back to at least the mid-20th century. [, ] Early work focused on developing synthetic methods for these compounds, understanding their conformational properties, and exploring their potential applications. The "doubling reaction" observed during cyclization represents a significant finding in this area. [] While the initial focus was primarily on chemical synthesis and characterization, subsequent research explored their coordination chemistry and potential biological activities. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1329619.png)

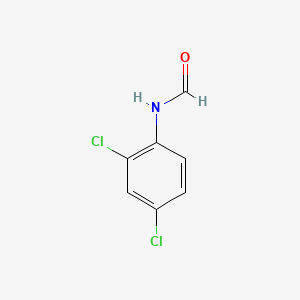
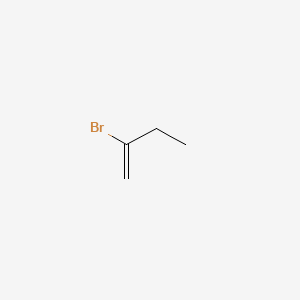
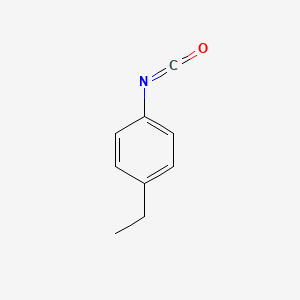
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
